TrkA Cellular Potency: PF-6683324 Demonstrates Sub-2 nM IC50, Placing It Among the Most Potent Pan-Trk Inhibitors
PF-6683324 inhibits TrkA in a cellular assay with an IC50 of 1.9 nM, a value that positions it as one of the most potent pan-Trk inhibitors available. It is approximately 3- to 5-fold more potent than the clinical candidate PF-06737007 (TrkA IC50 = 7.7 nM) and approximately 2- to 5-fold more potent than PF-06273340 (TrkA IC50 = 6 nM) [1] [2]. While selitrectinib (TrkA IC50 = 0.6 nM) is slightly more potent, PF-6683324 offers a distinct selectivity profile .
| Evidence Dimension | TrkA Cellular Inhibition Potency |
|---|---|
| Target Compound Data | 1.9 nM |
| Comparator Or Baseline | PF-06737007: 7.7 nM; PF-06273340: 6 nM; Selitrectinib: 0.6 nM |
| Quantified Difference | PF-6683324 is 4.1-fold more potent than PF-06737007 and 3.2-fold more potent than PF-06273340 |
| Conditions | Cell-based assay measuring TrkA autophosphorylation |
Why This Matters
Higher potency enables use of lower compound concentrations in vitro and in vivo, reducing the risk of off-target effects and improving the signal-to-noise ratio in target engagement studies.
- [1] 1799788-94-5 (Chembl4215848) product page, Chem960. Accessed April 2026. View Source
- [2] PF-06737007 (Chembl4203759) product page, Chem960. Accessed April 2026. View Source
